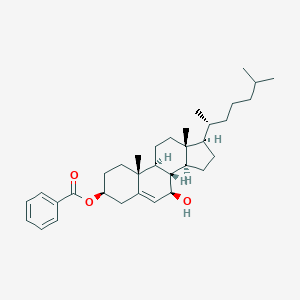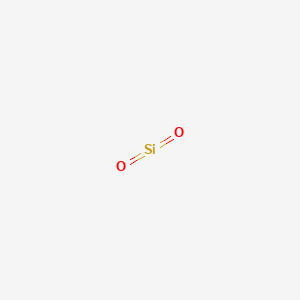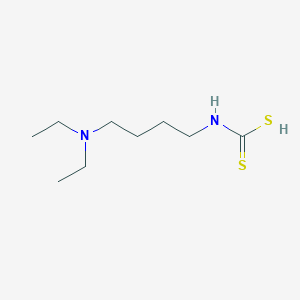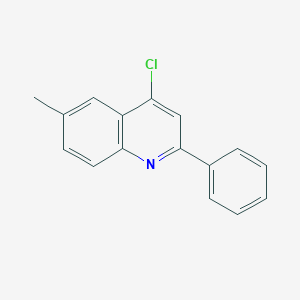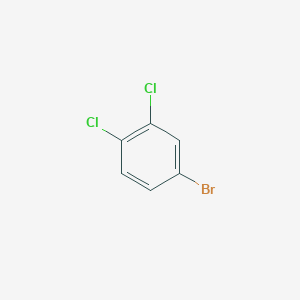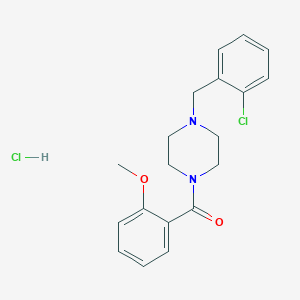
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is a chemical compound with potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 446.4 g/mol. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is used in various research studies due to its unique properties and mechanism of action.
Mécanisme D'action
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It also reduces the aggregation of amyloid beta in Alzheimer's disease by binding to the protein and preventing it from forming toxic aggregates.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to have minimal toxicity and side effects in laboratory experiments. It does not affect normal cell growth and does not induce apoptosis in healthy cells. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to have a high affinity for its target enzymes and proteins, making it an effective inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in laboratory experiments is its high specificity and selectivity for its target enzymes and proteins. It also has minimal toxicity and side effects, making it a safe compound to use in research studies. One of the limitations of using Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride is its high cost and limited availability.
Orientations Futures
There are several future directions for research involving Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride. One area of research is the use of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another area of research is the development of new derivatives of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride with improved specificity and selectivity for their target enzymes and proteins. Finally, research can be conducted to explore the potential use of Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride in combination with other compounds to enhance its efficacy in treating various diseases.
Méthodes De Synthèse
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of o-chlorobenzyl chloride with piperazine to form 1-(o-chlorobenzyl)piperazine. The second step involves the reaction of 1-(o-chlorobenzyl)piperazine with o-methoxybenzoyl chloride to form Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-. Finally, the hydrochloride salt is added to Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)- to form Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride.
Applications De Recherche Scientifique
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has various applications in scientific research. It has been used in the study of cancer, Alzheimer's disease, and Parkinson's disease. Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride has been shown to inhibit the growth of cancer cells and reduce the aggregation of amyloid beta in Alzheimer's disease.
Propriétés
Numéro CAS |
18940-64-2 |
|---|---|
Nom du produit |
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride |
Formule moléculaire |
C19H22Cl2N2O2 |
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20;/h2-9H,10-14H2,1H3;1H |
Clé InChI |
WBINHBBXHPAWPO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
SMILES canonique |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
Autres numéros CAS |
18940-64-2 |
Synonymes |
1-(o-Chlorobenzyl)-4-(o-methoxybenzoyl)piperazine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



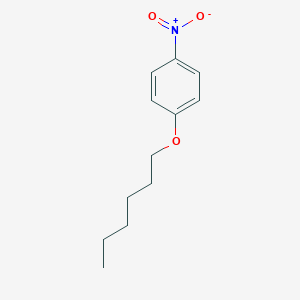
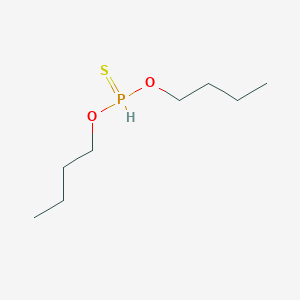
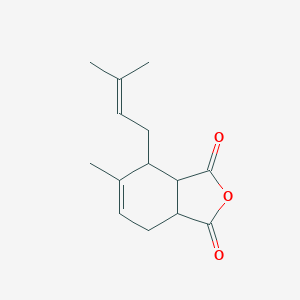
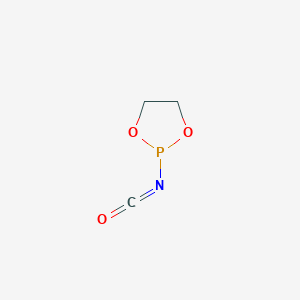

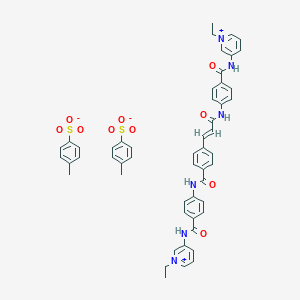
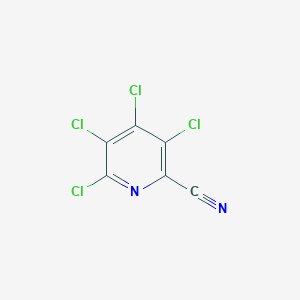
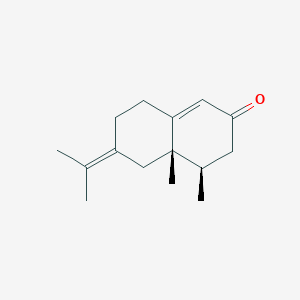
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
